Cleroindicin C Cleroindicin C (3As,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one is a natural product found in Clerodendrum indicum and Cornus controversa with data available.
Brand Name: Vulcanchem
CAS No.: 189264-44-6
VCID: VC7875559
InChI: InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1
SMILES: C1CC2(CCOC2CC1=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Cleroindicin C

CAS No.: 189264-44-6

Cat. No.: VC7875559

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Cleroindicin C - 189264-44-6

Specification

CAS No. 189264-44-6
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name (3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Standard InChI InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1
Standard InChI Key ZCBQZDMJIVJQLX-SFYZADRCSA-N
Isomeric SMILES C1C[C@@]2(CCO[C@@H]2CC1=O)O
SMILES C1CC2(CCOC2CC1=O)O
Canonical SMILES C1CC2(CCOC2CC1=O)O

Introduction

Chemical Identity and Structural Characteristics

Cleroindicin C (C₁₅H₁₈O₆) is a secondary metabolite characterized by a fused bicyclic framework comprising a benzofuranone moiety substituted with hydroxyl and methoxy groups. Its absolute configuration was resolved through enantioselective synthesis, revealing a 3aα-hydroxy group and a trans-decalin system that confers axial chirality . Key structural features include:

  • Benzofuranone core: A 3,3a,7,7aα-tetrahydro-2H-benzofuran-6-one scaffold.

  • Functional groups: Hydroxyl groups at C-3a and C-4, and a methoxy group at C-8.

  • Stereochemistry: The 3aα-hydroxy and 7aβ-hydrogen configurations are critical for its biological activity .

Comparative analysis with cleroindicins B, D, and F highlights distinct substitution patterns influencing solubility and reactivity. For instance, cleroindicin B lacks the C-8 methoxy group, while cleroindicin F exhibits a racemic mixture in its natural state .

Enantioselective Synthesis and Synthetic Strategies

The total synthesis of Cleroindicin C was first achieved via a diastereoselective dearomatization strategy using 2,4-dihydroxybenzaldehyde as a starting material . This approach involves three key phases:

o-Quinone Methide Formation

Treatment of 2,4-dihydroxybenzaldehyde with triflic anhydride generates a reactive o-quinone methide intermediate, which undergoes [4+2] cycloaddition with dienes to establish the benzofuranone skeleton .

Diastereoselective Dearomatization

Asymmetric induction is achieved using chiral Lewis acid catalysts, such as bisoxazoline-copper complexes, to control the stereochemistry at C-3a and C-7a. This step yields the trans-decalin system with >90% enantiomeric excess .

Functionalization and Purification

Table 1: Synthetic Routes for Cleroindicin C and Analogues

StepReagents/ConditionsYield (%)Stereochemical Outcome
CycloadditionTriflic anhydride, CH₂Cl₂, −78°C65cis-Fused bicyclic intermediate
DearomatizationCu(OTf)₂, bisoxazoline ligand783aα-hydroxy, 7aβ-H configuration
MethoxylationMeOH, DIAD, PPh₃89C-8 methoxy introduced
CompoundDPPH Scavenging (IC₅₀, μM)Superoxide Inhibition (%)Cytotoxicity (IC₅₀, μM)
Cleroindicin BND40.6 ± 1.8138.6 ± 1.0
Cleroindicin CNot reportedNot reportedNot reported
Protocatechuic acid25.6 ± 0.6ND29.6 ± 0.4

Challenges in Industrial Production

Current synthesis methods remain confined to laboratory scales due to:

  • Low yields: Multi-step sequences and sensitive intermediates limit scalability.

  • Chromatographic bottlenecks: Purification of polar hydroxylated derivatives requires specialized techniques like HPLC.

  • Racemization risks: Cleroindicin C’s 3aα-hydroxy group is prone to epimerization under basic conditions, complicating large-scale synthesis .

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate Cleroindicin C’s molecular targets using proteomics and CRISPR screening.

  • Structure-Activity Relationships (SAR): Modify methoxy/hydroxyl groups to optimize bioavailability.

  • Biotechnological Production: Explore heterologous expression in microbial hosts (e.g., Saccharomyces cerevisiae) to bypass synthetic challenges.

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